molecular formula C23H22ClF3O2 B13413598 (1R)-trans-Bifenthrin

(1R)-trans-Bifenthrin

Cat. No.: B13413598
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-LLYSFLIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-trans-Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. It is known for its high efficacy against a broad spectrum of insects and its relatively low toxicity to mammals. The compound is characterized by its stability in sunlight and its ability to act quickly upon contact with insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-trans-Bifenthrin involves several steps, starting from the reaction of 2-methyl-3-biphenylmethanol with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting ester is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1R)-trans-Bifenthrin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites, which are often less toxic than the parent compound.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-methyl-3-biphenylmethanol and 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid.

    Photodegradation: Exposure to sunlight can lead to the breakdown of this compound into less active compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and hydrolyzing agents like sodium hydroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Major Products Formed

The major products formed from the reactions of this compound include various metabolites such as 4’-hydroxy-bifenthrin and 4’-carboxy-bifenthrin, which are often less toxic and more easily biodegradable.

Scientific Research Applications

(1R)-trans-Bifenthrin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various environments.

    Biology: Employed in studies on insect physiology and the development of resistance mechanisms.

    Medicine: Investigated for its potential use in controlling vector-borne diseases such as malaria and dengue fever.

    Industry: Utilized in the formulation of various pest control products for agricultural and residential use.

Mechanism of Action

(1R)-trans-Bifenthrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound is highly selective for insect sodium channels, which accounts for its low toxicity to mammals.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: Another widely used pyrethroid insecticide with similar applications but different chemical structure.

    Cypermethrin: Known for its high efficacy and longer residual activity compared to (1R)-trans-Bifenthrin.

    Deltamethrin: Highly potent pyrethroid with a different mode of action and higher toxicity to non-target organisms.

Uniqueness of this compound

This compound is unique in its combination of high efficacy, low mammalian toxicity, and stability in sunlight. These properties make it an ideal choice for various pest control applications, particularly in outdoor environments where exposure to sunlight is a concern.

Properties

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m1/s1

InChI Key

OMFRMAHOUUJSGP-LLYSFLIHSA-N

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Origin of Product

United States

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